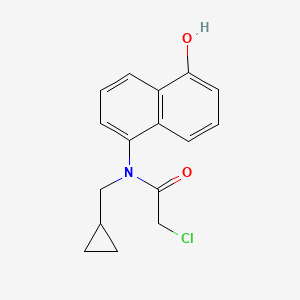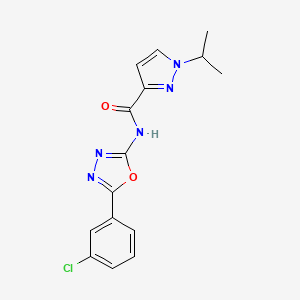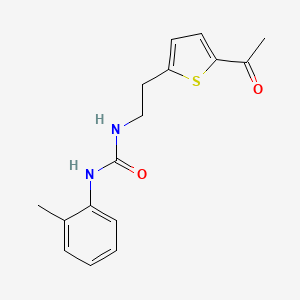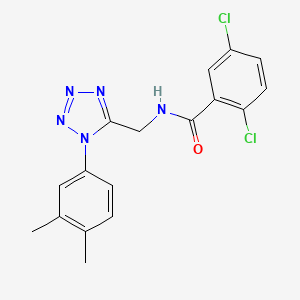
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-hydroxynaphthalen-1-yl acetamide: This intermediate is synthesized by reacting 5-hydroxynaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the cyclopropylmethyl group: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the cyclopropylmethyl group.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-naphthaldehyde or 5-naphthone.
Reduction: Formation of N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide.
Substitution: Formation of N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide derivatives with various functional groups.
科学的研究の応用
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxyphenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-Chloro-N-(cyclopropylmethyl)-N-(5-methoxynaphthalen-1-yl)acetamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is unique due to the presence of the hydroxynaphthalenyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-9-16(20)18(10-11-7-8-11)14-5-1-4-13-12(14)3-2-6-15(13)19/h1-6,11,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQLUGZUWNTICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2709462.png)
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)

![(4-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2709466.png)


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)
![5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)






